3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride
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Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular formula of this compound is C12H18Cl2N4O2S. The InChI code is 1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,9,13-15H,5-8H2;2*1H.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aza-Michael addition between diamine and the in situ generated sulfonium salt . Deprotection of the resulting piperazines with PhSH followed by selective intramolecular cyclization reaction gives the final product .Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including those similar to the chemical structure of interest, have been synthesized and evaluated for their potential in various therapeutic areas. For instance, derivatives of 1,2,4-benzothiadiazine have been synthesized and shown to lower blood pressure in normotensive rabbits and spontaneously hypertensive rats, highlighting their potential as antihypertensive agents (Dillard, Yen, Stark, & Pavey, 1980). Similarly, 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide has been identified as a new compound with sustained antihypertensive activity without the diuretic or hyperglycemic effects common to other antihypertensive drugs (Shimizu, Yoshida, Kadokawa, Hatano, Kuwashima, Nakatsuji, Nose, & Kobayashi, 1977).
Antimicrobial and Biofilm Inhibition
Compounds with piperazine linkage, similar to the chemical structure , have demonstrated potent antimicrobial and biofilm inhibition activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacies against various strains, including E. coli, S. aureus, and S. mutans, with some compounds demonstrating better biofilm inhibition activities than reference drugs (Mekky & Sanad, 2020).
Neuroleptic Activity
3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines, a structural analogue, have been synthesized and evaluated for potential neuroleptic activity. Compounds in this class were found to possess neuroleptic-like activity, suggesting their potential in the treatment of central nervous system disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors and ion channels .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .
properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONAWYPCKDNYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NS(=O)(=O)C3=CC=CC=C3N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride |
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